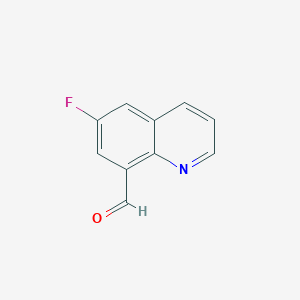

6-Fluoroquinoline-8-carbaldehyde

Vue d'ensemble

Description

6-Fluoroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6FNO . It is used extensively in scientific research due to its unique properties.

Synthesis Analysis

The synthesis of 6-Fluoroquinoline-8-carbaldehyde involves several stages. In the first stage, 6-fluoro-8-methylquinoline reacts with N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) in 1,2-dichloro-ethane for 5 hours under reflux conditions . In the second stage, the reaction is carried out in water for another 5 hours under reflux conditions .Molecular Structure Analysis

The molecular structure of 6-Fluoroquinoline-8-carbaldehyde is represented by the InChI code: 1S/C10H6FNO/c11-9-4-7-2-1-3-12-10 (7)8 (5-9)6-13/h1-6H . The molecular weight of the compound is 175.16 .Chemical Reactions Analysis

The chemical reactions involving 6-Fluoroquinoline-8-carbaldehyde are complex and involve multiple stages. The reaction conditions include the use of 6-fluoro-8-methylquinoline with N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) in 1,2-dichloro-ethane under reflux conditions .Physical And Chemical Properties Analysis

6-Fluoroquinoline-8-carbaldehyde is a powder with a melting point of 115-117 degrees Celsius .Applications De Recherche Scientifique

General Information about 6-Fluoroquinoline-8-carbaldehyde

6-Fluoroquinoline-8-carbaldehyde is a chemical compound with the CAS Number: 22934-42-5 . It has a molecular weight of 175.16 and its IUPAC name is 6-fluoro-8-quinolinecarbaldehyde . It’s typically stored at room temperature and comes in a powder form .

Potential Applications in Medicinal Chemistry

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This suggests that 6-Fluoroquinoline-8-carbaldehyde, as a quinoline derivative, may also have potential applications in medicinal chemistry.

Synthesis and Functionalization

Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . For instance, nucleophilic fluoro-dechlorination of tetrachloroquinoline can produce various fluorinated quinoline derivatives .

Pharmacological Applications

The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Synthesis and Functionalization

6-Fluoroquinoline-8-carbaldehyde can be used in the synthesis of various quinoline derivatives. For instance, the chlorine atoms at position 2 of the quinolines can be substituted with various nucleophiles by refluxing 2-chloro-6-fluoroquinoline-3-carbaldehyde in N,N-dimethylformamide in a basic medium .

Fluorinated Quinolines

Fluorinated quinolines, including 6-Fluoroquinoline-8-carbaldehyde, have been studied for their unique properties. A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .

Biological Activity

Fluorinated quinolines have shown remarkable biological activity. They have been used as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine . They have also shown antibacterial, antineoplastic, and antiviral activities .

Agriculture and Liquid Crystals

A number of fluorinated quinolines, potentially including 6-Fluoroquinoline-8-carbaldehyde, have found application in agriculture, and also as components for liquid crystals .

Safety And Hazards

Propriétés

IUPAC Name |

6-fluoroquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNMGOKPEQFEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618412 | |

| Record name | 6-Fluoroquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoroquinoline-8-carbaldehyde | |

CAS RN |

22934-42-5 | |

| Record name | 6-Fluoroquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)